molecular formula C7H7BrO B14029212 2-(Methoxy-d3)-bromobenzene

2-(Methoxy-d3)-bromobenzene

Cat. No.: B14029212
M. Wt: 190.05 g/mol
InChI Key: HTDQSWDEWGSAMN-FIBGUPNXSA-N
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Description

2-(Methoxy-d3)-bromobenzene: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of bromobenzene, where the hydrogen atoms in the methoxy group are replaced with deuterium. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy-d3)-bromobenzene typically involves the bromination of methoxybenzene (anisole) followed by the introduction of deuterium. One common method is to start with anisole and perform a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromoanisole is then subjected to deuterium exchange reactions to replace the hydrogen atoms in the methoxy group with deuterium.

Industrial Production Methods: Industrial production of deuterated compounds often involves the use of deuterated reagents and solvents. For example, deuterated methanol (CD3OD) can be used in the synthesis process to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxy-d3)-bromobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include deuterated benzene derivatives.

Scientific Research Applications

2-(Methoxy-d3)-bromobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex deuterated compounds. It is also used in mechanistic studies to understand reaction pathways and kinetics.

    Biology: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Used in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)-bromobenzene depends on its specific application. In general, the presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond strength and reaction rates. In biological systems, deuterated compounds can exhibit altered metabolic pathways and reduced rates of enzymatic degradation, which can enhance the stability and efficacy of deuterated drugs.

Comparison with Similar Compounds

    2-Bromoanisole: The non-deuterated counterpart of 2-(Methoxy-d3)-bromobenzene.

    2-(Methoxy-d3)-phenol: Another deuterated compound with a similar structure but different functional group.

    2-Methoxy-4-vinylphenol: A compound with a methoxy group and a vinyl group attached to the benzene ring.

Comparison: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. Compared to 2-bromoanisole, the deuterated version has a higher molecular weight and different reaction kinetics. The presence of deuterium can also enhance the stability and reduce the metabolic rate of the compound in biological systems, making it valuable for research and pharmaceutical applications.

Properties

Molecular Formula

C7H7BrO

Molecular Weight

190.05 g/mol

IUPAC Name

1-bromo-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3

InChI Key

HTDQSWDEWGSAMN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1Br

Canonical SMILES

COC1=CC=CC=C1Br

Origin of Product

United States

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